2-(5-Methylthiophen-2-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJASOWBXMIUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408570 | |
| Record name | 2-(5-METHYLTHIEN-2-YL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-41-7 | |
| Record name | 2-(5-METHYLTHIEN-2-YL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Methylthiophen 2 Yl Pyrrolidine and Its Analogs
Strategies for the Construction of the Pyrrolidine (B122466) Ring
The formation of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a critical step in the synthesis of the target compound. nih.gov This can be accomplished through several synthetic pathways, primarily involving the cyclization of acyclic precursors or cyclocondensation approaches.
Cyclization Reactions from Acyclic Precursors
One common method for constructing the pyrrolidine skeleton is through the intramolecular cyclization of acyclic compounds. nih.gov This can be achieved through various reactions, such as the cyclization of an amino alcohol. For instance, the synthesis of the drug Anisomycin involves the cyclization of an alcohol using sodium hydride in dimethylformamide (DMF) at room temperature to yield a Boc-protected pyrrolidine. nih.gov Another approach involves the reduction of an azide group to an amine, followed by intramolecular cyclization upon refluxing in the presence of sodium acetate in methanol. nih.gov
Ring-closing metathesis is another powerful tool for pyrrolidine synthesis. An alkene can be cyclized in the presence of a Grubbs catalyst to form a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidine. nih.gov
Cyclocondensation Approaches, including Pyrrolidine-2,5-dione Derivatives
Cyclocondensation reactions offer an alternative route to the pyrrolidine ring, often leading to the formation of pyrrolidine-2,5-dione (succinimide) derivatives. These derivatives can serve as valuable intermediates. nih.gov A library of 1,3-disubstituted pyrrolidine-2,5-diones has been synthesized via the cyclocondensation of dicarboxylic acids with appropriately substituted aminoalkyl- or aminopropyl-arylpiperazines at elevated temperatures. nih.gov
The synthesis of pyrrolidine-2,5-dione derivatives can also be achieved through a two-step process starting from a substituted succinic acid. For example, 2-(3-methylthiophen-2-yl)succinic acid can be reacted with aminoacetic acid to form an intermediate, which then undergoes a coupling reaction to yield the final pyrrolidine-2,5-dione derivative. nih.gov Similarly, the reaction of maleic anhydride with aromatic amines leads to the opening of the anhydride ring, and subsequent treatment with thionyl chloride under reflux affords 3-chloro-N-aryl pyrrolidine-2,5-diones. researchgate.net
Michael addition reactions are also employed in the synthesis of these derivatives. Ketones can be added to N-substituted maleimides in the presence of an organocatalyst system to produce a series of pyrrolidine-2,5-dione derivatives. nih.gov
Introduction of the 5-Methylthiophen-2-yl Moiety
The incorporation of the 5-methylthiophen-2-yl group onto the pyrrolidine scaffold is a key step in the synthesis of the target compound. This can be accomplished through various coupling reactions or by synthesizing intermediates that already contain the thiophene (B33073) ring.
Coupling Reactions and Functionalization of Thiophene Rings
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of thiophene rings. rsc.org Palladium-catalyzed direct C-H arylation can be used to couple aryl or heteroaryl bromides with thiophenes. researchgate.net Nickel-catalyzed C-H functionalization polymerization and Kumada catalyst-transfer polymerization are also prominent methods for creating carbon-carbon bonds with thiophene rings. rsc.org These reactions often involve the deprotonation of the thiophene C-H bond using a strong base, followed by reaction with an electrophile. rsc.org
Synthesis of Thiophene-Substituted Succinic Acid Derivatives as Intermediates
An alternative strategy involves the synthesis of a succinic acid derivative that already contains the desired thiophene moiety. For instance, 2-(3-methylthiophen-2-yl)succinic acid has been used as a key intermediate in the synthesis of pyrrolidine-2,5-dione derivatives with a thiophene substituent. nih.gov Similarly, 2-(benzo[b]thiophen-2-yl)succinic acid has been synthesized and utilized in the preparation of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. mdpi.com The synthesis of these succinic acid derivatives often begins with a thiophene-containing starting material that is then elaborated to include the succinic acid functionality.
Stereoselective Synthesis of Pyrrolidine Derivatives
The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of the final compound. Therefore, stereoselective synthesis methods are highly valuable.
One of the most common approaches for the stereoselective synthesis of pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an alkene. nih.gov The stereoselectivity at positions 2 and 5 of the pyrrolidine ring is influenced by the geometry of the azomethine ylide, while the stereochemistry at positions 3 and 4 is determined by the orientation of the substituents on the dipolarophile. nih.gov This method allows for the generation of up to four stereogenic centers in a single step. nih.gov
Chiral auxiliaries can also be employed to induce stereoselectivity. For example, an asymmetric "clip-cycle" synthesis of pyrrolidines has been developed where a Cbz-protected bis-homoallylic amine is activated and then undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk
Chiral Auxiliary and Asymmetric Catalysis Approaches
Achieving enantiopurity in the synthesis of 2-substituted pyrrolidines often relies on asymmetric synthesis strategies, which commonly employ either chiral auxiliaries or asymmetric catalysis acs.org.
A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer wikipedia.org. The auxiliary is removed after the desired stereochemistry has been established blogspot.com. Common examples applicable to the synthesis of pyrrolidine precursors include:
Oxazolidinones (Evans Auxiliaries) : These are widely used to direct stereoselective alkylation and aldol reactions. wikipedia.orgblogspot.com The oxazolidinone is prepared from an enantiopure amino alcohol and attached to a carbonyl compound. Its bulky, defined structure blocks one face of the resulting enolate, forcing incoming electrophiles to attack from the opposite, less hindered face, thereby controlling the stereochemistry of the new chiral center blogspot.com.
Pseudoephedrine Amides : (R,R)- or (S,S)-pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation forms a chiral enolate where the stereochemistry of subsequent alkylation is directed by the auxiliary wikipedia.org.
SAMP/RAMP Hydrazones : (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are effective chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes blogspot.com.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. For the synthesis of 2-arylpyrrolidines, biocatalysis has emerged as a powerful tool acs.org.
Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone acs.org. In the synthesis of 2-arylpyrrolidines, a suitable ω-chloroketone can be converted into a chiral amine by a transaminase. This intermediate then undergoes spontaneous intramolecular cyclization to form the desired 2-substituted pyrrolidine. A key advantage is the availability of transaminases that can produce either the (R)- or (S)-enantiomer with very high enantiomeric excess (ee) acs.org.
Imine Reductases (IREDs) : Another biocatalytic method involves the reduction of cyclic imines (pyrrolines). Collections of naturally occurring IREDs have been explored, identifying stereocomplementary enzymes that can reduce 2-aryl-substituted pyrrolines to the corresponding (R)- or (S)-pyrrolidines with excellent enantioselectivity (>99% ee) and in good yields nih.gov.
Organocatalysis : Small organic molecules derived from chiral natural products, such as proline, can act as catalysts. These catalysts facilitate reactions through the formation of enamine or iminium ion intermediates, effectively controlling the stereochemical outcome rsc.orgmdpi.com.
Control of Stereochemistry at the Pyrrolidine Ring (e.g., C-2 position)
The absolute stereochemistry at the C-2 position of the pyrrolidine ring is a critical determinant of a molecule's biological function and is a primary focus of synthetic design researchgate.net. The methods described above provide precise control over this stereocenter.
In chiral auxiliary-based methods , stereocontrol is achieved through steric hindrance. The auxiliary is chosen to create a highly ordered, rigid transition state. For example, in an Evans aldol reaction, the enolate formation is controlled by the auxiliary, and the subsequent reaction with an electrophile occurs from the less sterically hindered face, leading to a predictable stereochemical outcome blogspot.com.
In asymmetric catalysis , the catalyst itself creates a chiral environment for the reaction.
Enzyme-based methods offer exceptional stereocontrol. Transaminases and imine reductases are highly specific, and by selecting the appropriate enzyme, one can synthesize either the (R) or (S) enantiomer of the target 2-arylpyrrolidine, often with enantiomeric excesses exceeding 99% acs.orgnih.gov. This enantio-complementary approach is highly valuable as it provides access to both stereoisomers for biological testing acs.org.
1,3-Dipolar Cycloaddition of azomethine ylides is a powerful reaction for constructing the pyrrolidine ring itself. The stereochemical outcome of this reaction can be controlled using chiral metal catalysts. This method allows for the creation of multiple stereocenters on the pyrrolidine ring with high levels of diastereo- and enantioselectivity, offering access to a wide range of stereochemical patterns rsc.org.
The pyrrolidine scaffold's unique backbone facilitates catalytic activity through the formation of enamine and iminium ions, and the final product's stereochemistry is typically achieved with high selectivity through covalent-bond and hydrogen-bonding catalysis rsc.org.
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of the final product is a critical aspect of synthetic chemistry, achieved through the systematic optimization of various reaction parameters researchgate.netbioduro.com. This process involves adjusting factors such as temperature, solvent, catalyst loading, and reaction time to find the most efficient conditions researchgate.net.
In the biocatalytic synthesis of 2-arylpyrrolidines using transaminases, several parameters have been shown to be crucial for achieving high yields. For bulkier substrates, such as the precursors to 2-arylpyrrolidines, reaction temperature and time are particularly important. Studies have shown that increasing the temperature from 30 °C to 37 °C and extending the reaction time can be necessary for these more hindered substrates acs.org.
The table below presents data from the optimization of a transaminase-catalyzed synthesis of a 2-arylpyrrolidine, demonstrating how systematic changes in reaction conditions can impact product yield acs.org.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ATA-117-Rd6 | DMSO/Buffer | 30 | 24 | Low |
| 2 | ATA-117-Rd6 | DMSO/Buffer | 37 | 24 | Moderate |
| 3 | ATA-117-Rd6 | DMSO/Buffer | 37 | 48 | 90 |
| 4 | ATA-117-Rd6 | DMSO/Buffer | 45 | 48 | Decreased |
| 5 | 3FCR-4M | DMSO/Buffer | 37 | 48 | 75 |
Data is illustrative and based on findings for analogous 2-arylpyrrolidines. acs.org
This systematic approach allows chemists to identify the optimal balance of conditions that leads to high yields and selectivity, which is essential for both laboratory-scale synthesis and potential industrial scale-up bioduro.com.
Parallel Synthesis and Library Generation for Structure-Activity Studies
Parallel synthesis is a strategy used to rapidly create a large number of distinct but structurally related compounds, known as a chemical library bioduro.comuniroma1.it. This technique is invaluable in drug discovery for exploring the structure-activity relationship (SAR) of a lead compound bioduro.com. By generating a library of analogs of 2-(5-methylthiophen-2-yl)pyrrolidine, where different parts of the molecule are systematically varied, researchers can identify which structural features are essential for biological activity.
Combinatorial chemistry techniques, such as the "split-and-mix" approach on a solid support (e.g., resin beads), allow for the efficient production of large libraries of compounds uniroma1.it. For instance, a library of pyrrolidine-containing compounds was synthesized in parallel to screen for new antitubercular agents nih.gov.
In a typical workflow for generating a library of analogs for SAR studies:
A common core scaffold, in this case, the 2-(thiophen-2-yl)pyrrolidine core, is selected.
A diverse set of building blocks is chosen to be attached at specific points on the scaffold (e.g., different substituents on the thiophene ring or the pyrrolidine nitrogen).
The reactions are carried out simultaneously in multiple reaction vessels (e.g., a 96-well plate format).
More advanced methods utilize encoded library technology, where each compound synthesized on a polymer bead is associated with a chemical "tag" (like an oligomer) that records the synthetic steps used to create it. After screening the library for biological activity, the tags on the "hit" compounds can be decoded to reveal their chemical structures pnas.org. This approach allows for the synthesis and screening of vast numbers of compounds to accelerate the discovery of new drug candidates nih.govpnas.org.
Computational and Theoretical Investigations of 2 5 Methylthiophen 2 Yl Pyrrolidine and Pyrrolidine Thiophene Hybrids
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical compounds. mdpi.com By applying DFT, researchers can accurately model and predict a wide range of molecular properties.
DFT calculations are instrumental in elucidating the electronic structure of pyrrolidine-thiophene hybrids. These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the electron-donating and electron-accepting capabilities of a molecule, respectively. mdpi.com The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and reactivity. nih.gov For instance, a smaller energy gap generally corresponds to higher reactivity. rdd.edu.iq
Analysis of the electronic properties of thiophene (B33073) derivatives reveals that the distribution of electron density is significantly influenced by the various substituents attached to the thiophene ring. nih.gov The charge distribution across the molecule, often calculated using methods like Mulliken population analysis, can identify regions that are electron-rich or electron-poor, which is vital for understanding intermolecular interactions. researchgate.net For example, in some thiophene derivatives, a considerable negative charge accumulates on nitrogen atoms within the structure. researchgate.net The planarity of the thiophene ring system, influenced by its substituents, also plays a role in its electronic properties. researchgate.net
Table 1: Key Electronic Properties Investigated by DFT
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Charge Distribution | The distribution of partial charges on each atom. | Helps in understanding electrostatic interactions and reactivity. |
DFT calculations are also employed to predict the reactivity of molecules and to study potential reaction mechanisms. Global reactivity descriptors such as chemical potential (µ), chemical hardness (η), and the electrophilicity index (ω) are calculated to analyze the reactivity of inhibitor molecules. mdpi.com These descriptors help in rationalizing the observed reactivity in chemical reactions. For instance, the dienophilic reactivity of certain phosphorus-containing heterocycles has been successfully rationalized using DFT-calculated reactivity descriptors. nih.gov
The study of frontier molecular orbitals (FMOs) is another key aspect of reactivity prediction. mdpi.com The interaction between the HOMO of one reactant and the LUMO of another is a central concept in FMO theory and is often used to explain the outcomes of pericyclic reactions like the Diels-Alder reaction. nih.gov By examining the energies and symmetries of these orbitals, researchers can predict the feasibility and stereoselectivity of a reaction. nih.gov
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjraap.com This method is particularly valuable in drug discovery for understanding how a potential drug molecule (ligand) might interact with its biological target (receptor).
Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a receptor. nih.gov For example, docking studies have been used to investigate the binding of thiophene derivatives to various biological targets. nih.gov The results of these simulations can provide a "full fitness score" and a binding affinity value, which indicate the potential of the compound to act as an inhibitor. nih.gov
The accuracy of binding affinity predictions can be challenging, especially for flexible proteins like cytochromes P450. nih.gov In such cases, combining docking with molecular dynamics (MD) simulations can improve the accuracy of the predictions. nih.gov Docking can provide initial binding poses, which are then refined through MD simulations to obtain a more realistic representation of the ligand-receptor complex. nih.gov The binding affinities of pyrrolidine (B122466) derivatives as inhibitors of proteins like Mcl-1 have been successfully predicted and improved through such computational approaches. nih.gov
A crucial outcome of molecular docking and interaction analysis is the identification of key amino acid residues within the receptor's binding site that are involved in the interaction with the ligand. nih.gov Understanding these interactions is fundamental for structure-based drug design. For instance, studies have identified key residues in the spike protein of SARS-CoV-2 that interact with the ACE2 receptor. nih.gov
By analyzing the docked poses, researchers can identify specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor. plos.org This information is invaluable for designing new molecules with improved binding affinity and selectivity. For example, identifying that a particular residue forms a crucial hydrogen bond with the ligand can guide the modification of the ligand to enhance this interaction. Studies have successfully identified key residues involved in the gating mechanism of ion channels, providing insights for developing potential therapeutic targets. biorxiv.orgnih.gov
Table 2: Common Interactions Identified in Ligand-Receptor Docking
| Interaction Type | Description |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules that have a net electric charge. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. medcraveonline.com These models are extensively used in drug design to predict the activity of new, unsynthesized compounds. medcraveonline.com
The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, and the use of statistical methods to build a predictive model. nih.gov Descriptors can be one-, two-, or three-dimensional and capture various physicochemical and structural properties of the molecules. nih.gov Statistical methods like partial least squares (PLS) and machine learning algorithms are often used to develop the QSAR models. nih.govmdpi.com
The predictive power of a QSAR model is assessed through internal and external validation procedures. nih.gov Key statistical parameters used for validation include the correlation coefficient (R²), the predictive ability of the model for the training set (Q²), and the predictive ability for an external test set (R²_pred). nih.gov A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. mdpi.com For example, QSAR studies on thiophene derivatives have been used to develop models for predicting their anti-malarial and anti-cancer activities. nih.govresearchgate.net
Table 3: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Examples |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (partition coefficient), Hydrophobic surface area |
| Topological | Connectivity indices, Shape indices |
Derivation of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in forecasting the biological activity of novel compounds. For classes of molecules like pyrrolidine-thiophene hybrids, these models establish a mathematical correlation between the chemical structure and biological efficacy.
Researchers have successfully developed 3D-QSAR models for related heterocyclic structures, such as pyrrolidin-2-one derivatives, to predict their inhibitory activity against specific targets like acetylcholinesterase (AChE). nih.govresearchgate.net These models are built using a training set of compounds with known activities and are validated with a test set. For instance, a reported atom-based 3D-QSAR model for pyrrolidin-2-one analogues yielded a high regression coefficient (R²) of 0.9639 and a predictive R² (Q²) of 0.8779, indicating a robust and predictive model. nih.gov Such models can accurately forecast the IC₅₀ values of new compounds within the same class. nih.govresearchgate.net
Similarly, regression-based models have been developed for other thiophene-containing hybrids. A study on thiazolyl–pyrimidine hybrids used multiple linear regression (MLR) to predict antiplasmodial activity, achieving a model with an R² value of 0.680. mdpi.com This demonstrates that the biological activity of these compounds is significantly influenced by specific, quantifiable molecular features. mdpi.com While a specific QSAR model for 2-(5-Methylthiophen-2-yl)pyrrolidine is not prominently documented in the reviewed literature, the successful application of these methods to structurally similar pyrrolidine and thiophene derivatives underscores the potential for creating highly predictive models for its biological activities. nih.govresearchgate.net
Identification of Physicochemical Descriptors Influencing Efficacy
The efficacy of a drug candidate is governed by its physicochemical properties. Computational studies on pyrrolidine-thiophene hybrids and related molecules aim to identify the key molecular descriptors that drive biological activity. These descriptors can be electronic, steric, or hydrophobic in nature.
For thiophene-containing hybrids, the unique electronic properties conferred by the sulfur atom are often linked to improved binding affinity and specificity toward biological targets. nih.gov Molecular docking studies on pyrazolyl–thiazole derivatives of thiophene have shown that lower, more negative binding free energy (ΔG) values correlate with stronger binding affinities and greater biological activity. nih.gov
In a predictive modeling study for thiazolyl–pyrimidine hybrids, several specific physicochemical descriptors were found to significantly influence antiplasmodial activity. mdpi.com These included:
FCASA- : Fractional charge-weighted surface area.
MNDO_LUMO : The energy of the Lowest Unoccupied Molecular Orbital, calculated using the MNDO semi-empirical method, which relates to the molecule's ability to accept electrons.
E_str : Strain energy.
vsurf_HB1, vsurf_G, and vsurf_DD12 : Descriptors related to molecular surface properties, hydrophobicity, and donor-acceptor interactions. mdpi.com
The identification of these descriptors provides a rationale for structural modifications. By optimizing these properties—for example, by altering substituents on the thiophene or pyrrolidine rings—it is possible to enhance the compound's interaction with its biological target and thereby improve its efficacy.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into conformational changes and the stability of ligand-protein interactions over time. This technique is frequently applied to thiophene and pyrrolidine-containing compounds to validate docking results and understand their behavior in a simulated physiological environment. nih.govnih.govnih.gov
Conformational Flexibility and Dynamic Behavior in Solution
The conformational flexibility of the this compound scaffold is a key determinant of its interaction with biological targets. The pyrrolidine ring is known to adopt two primary puckered conformations, often described as Cγ-exo and Cγ-endo envelope shapes. nih.gov The equilibrium between these conformers can be influenced by substituents on the ring. nih.gov Computational studies on N-substituted pyrrolidines use methods like Density Functional Theory (DFT) to analyze the minimum-energy conformers and their relative populations in solution. researchgate.net
Similarly, the orientation of the thiophene ring relative to the pyrrolidine ring is critical. Studies on aroyl derivatives of thiophene show a preference for S,O-cis or S,O-trans conformations, with the planarity of the system influenced by interactions between the sulfur atom and other parts of the molecule. rsc.org For the this compound structure, the rotational freedom around the single bond connecting the two rings allows for multiple low-energy conformations. Understanding the dynamic behavior and the predominant conformers in solution is essential for predicting how the molecule will fit into a protein's binding site. researchgate.net
Stability of Ligand-Protein Complexes
MD simulations are instrumental in assessing the stability of a ligand once it is docked into the active site of a protein. nih.gov For derivatives of pyrrolidin-2-one and thieno[2,3-d]pyrimidine, MD simulations of up to 100 nanoseconds have been performed to study their complexes with target enzymes like acetylcholinesterase and EGFR. nih.govnih.gov
The stability of these complexes is typically evaluated by analyzing several parameters from the simulation trajectory:
Root Mean Square Fluctuation (RMSF) : This parameter measures the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.govresearchgate.net
Hydrogen Bond Analysis : The number and duration of hydrogen bonds between the ligand and protein are tracked throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction. researchgate.net
Studies on related compounds consistently show that thiophene and pyrrolidine-containing inhibitors form stable complexes with their target proteins, validating the binding modes predicted by molecular docking. researchgate.netnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment
In the early stages of drug discovery, in silico methods are used to predict the ADMET properties and drug-likeness of a compound, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. researchgate.net Pyrrolidine-thiophene hybrids are frequently subjected to these computational assessments. nih.govajol.info
Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five. mdpi.com This rule suggests that orally active drugs generally have:
A molecular weight (MW) ≤ 500 Da
A logarithm of the octanol-water partition coefficient (logP) ≤ 5
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
Studies on various thiophene derivatives show that they often comply with Lipinski's rule, predicting good oral bioavailability. ajol.infomdpi.com
A comprehensive ADMET profile for a class of compounds like pyrrolidine-thiophene hybrids can be generated using various predictive models. Below is a representative table of predicted ADMET properties based on findings for structurally related molecules. nih.govresearchgate.netajol.infomdpi.com
| Parameter | Predicted Property | Significance | Reference Finding |
| Absorption | |||
| Human Intestinal Absorption | High (>80-90%) | Predicts good absorption from the gut. | Thiophene derivatives show high predicted intestinal absorption. ajol.info |
| Caco-2 Permeability | High | Indicates the ability to cross the intestinal epithelial cell barrier. | Diquinothiazine hybrids show high Caco-2 permeability. mdpi.com |
| Distribution | |||
| BBB Permeability (logBB) | Poor to Moderate | Predicts whether the compound can cross the blood-brain barrier. | Some thiophene derivatives are predicted to be poorly distributed to the brain, while others may penetrate the CNS. ajol.info |
| CNS Permeability (logPS) | > -2 | A value greater than -2 suggests potential to enter the Central Nervous System. | Some thiophene derivatives are predicted to penetrate the CNS. ajol.info |
| Metabolism | |||
| CYP450 Inhibition | Inhibitor/Substrate of CYP3A4 | Predicts potential for drug-drug interactions. | Thiophene derivatives were found to be both substrates and inhibitors of CYP3A4. ajol.info |
| Excretion | |||
| Total Clearance | Within acceptable limits | Indicates the efficiency of drug elimination from the body. | Predicted clearance values for thiophene derivatives suggest they can be excreted. ajol.info |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Predicts the potential to cause DNA mutations. | Pyridine (B92270) and thiophene-containing chalcones were found to have no toxicological risks. nih.govresearchgate.net |
| hERG Inhibition | Non-inhibitor | Predicts risk of cardiac toxicity. | Often included in standard toxicity screens. |
These in silico tools provide a powerful, low-cost method to profile candidates like this compound, allowing researchers to prioritize compounds with the most promising drug-like characteristics for further development. researchgate.netmdpi.com
Biological Activity Profiling and Mechanistic Elucidation of 2 5 Methylthiophen 2 Yl Pyrrolidine Derivatives
Central Nervous System (CNS) Activity
Derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have demonstrated a notable profile of activity within the central nervous system, particularly as potent anticonvulsant and antinociceptive agents. nih.govsigmaaldrich.com Initial screenings in animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests, confirmed their potential in controlling seizures. mdpi.comnih.gov Subsequent mechanistic studies have sought to unravel the specific molecular targets responsible for these effects.
The anticonvulsant effects of this class of compounds have been robustly demonstrated in various preclinical models. For instance, in the MES test, a model for generalized tonic-clonic seizures, and the 6 Hz test, a model for treatment-resistant focal seizures, several derivatives displayed significant protective effects. mdpi.comnih.gov One of the most promising compounds, identified as 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4 in referenced studies), showed a potent anticonvulsant effect, with ED₅₀ values in the MES and 6 Hz tests being significantly lower than those of reference drugs like valproic acid and ethosuximide (B1671622). nih.govresearchgate.net Another derivative, 3-(3-methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione hydrochloride (compound 3 ), also showed efficacy, particularly in the 6 Hz and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.comproquest.com
| Compound Reference | Anticonvulsant Test | ED₅₀ (mg/kg) |
| Compound 4 | MES | 62.14 nih.govresearchgate.net |
| 6 Hz | 75.59 nih.govresearchgate.net | |
| Compound 3 | 6 Hz | 114.3 proquest.com |
| Valproic Acid (VPA) | MES | 252.7 nih.govresearchgate.net |
| 6 Hz | 130.6 nih.govresearchgate.net | |
| Ethosuximide (ETX) | 6 Hz | 221.7 nih.govresearchgate.net |
This table presents the median effective dose (ED₅₀) of selected 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives compared to standard antiepileptic drugs.
A primary mechanism underlying the anticonvulsant activity of these derivatives appears to be the modulation of voltage-gated sodium channels (VGSCs). mdpi.comproquest.com In vitro binding assays have shown that several of the most active compounds interact with site 2 of the neuronal voltage-sensitive sodium channel. researchgate.netmdpi.com For example, compounds (R,S)-3-(3-Methylthiophen-2-yl)-1-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione hydrochloride (compound 6 ) and (R,S)-1-(3-(4-(3,4-Dichlorophenyl)piperazin-1-yl)propyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione hydrochloride (compound 9 ) demonstrated very high inhibition of these channels, with displacement values of 96.7% and 78.8%, respectively. proquest.com Compound 4 also showed a moderate inhibitory effect of 42.1%. researchgate.netproquest.com This blockade of sodium channels can reduce high-frequency neuronal firing, a hallmark of seizure activity. mdpi.com A related series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also pointed to interaction with neuronal VGSCs as the most plausible mechanism of action. mdpi.comnih.gov
In addition to their effects on sodium channels, these compounds also modulate voltage-gated calcium channels (VGCCs), which is a mechanism shared by the antiepileptic drug ethosuximide that acts on T-type calcium channels. mdpi.comnih.gov In vitro studies revealed that the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives can inhibit L-type calcium channels. nih.govresearchgate.net Compound 6 showed a significant inhibitory effect on L-type calcium channels (69.9% displacement), while compound 4 produced a moderate inhibition of 39.7%. proquest.com This dual action on both sodium and L-type calcium channels suggests a multi-target approach to seizure control, potentially offering a broader spectrum of activity. researchgate.netproquest.com
| Compound Reference | Target Channel | % Inhibition / Displacement |
| Compound 4 | Sodium Channel (Site 2) | 42.1% proquest.com |
| L-type Calcium Channel | 39.7% proquest.com | |
| Compound 6 | Sodium Channel (Site 2) | 96.7% proquest.com |
| L-type Calcium Channel | 69.9% proquest.com | |
| Compound 9 | Sodium Channel (Site 2) | 78.8% proquest.com |
This table displays the in vitro inhibitory activity of selected derivatives on voltage-gated ion channels at a concentration of 10 µM.
Given that the structure of these derivatives was partly inspired by the GABA reuptake inhibitor tiagabine (B1662831), their effect on GABA transporters (GAT) was also investigated. mdpi.comnih.gov However, in vitro studies of the most active anticonvulsant compounds from this series, including derivatives 3 , 4 , 6 , and 9 , showed no significant interaction with the GABA transporter. researchgate.netproquest.com This indicates that, unlike tiagabine, the primary mechanism of action for these specific pyrrolidine-2,5-dione derivatives is not through the inhibition of GABA reuptake. proquest.com
Beyond their anticonvulsant properties, many derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione exhibit significant antinociceptive, or pain-reducing, effects. nih.gov This dual activity is common for agents that modulate neuronal excitability. The analgesic potential of compounds 3 , 4 , 6 , and 9 was evaluated in models of tonic and neuropathic pain. mdpi.comresearchgate.net In a formalin-induced tonic pain model, compounds 3 , 6 , and 9 all demonstrated a significant antinociceptive effect. mdpi.com Furthermore, these compounds also showed antiallodynic properties in a mouse model of oxaliplatin-induced peripheral neuropathy. mdpi.com
To elucidate the mechanism behind their analgesic properties, the affinity of these compounds for the Transient Receptor Potential Vanilloid 1 (TRPV1) was examined. researchgate.net The TRPV1 receptor is a key player in pain signaling and is activated by various noxious stimuli. unife.it The investigation revealed that compounds 3 , 6 , and 9 possess a multi-target profile that includes not only sodium and calcium channels but also the TRPV1 receptor. mdpi.com This interaction with TRPV1 receptors is believed to contribute to their observed analgesic effects, presenting a comprehensive mechanism for pain modulation. mdpi.comresearchgate.net
Antinociceptive (Analgesic) Activity
Antimicrobial Activity
Derivatives incorporating the thiophene-pyrrolidine scaffold have been investigated for their potential as antimicrobial agents. These studies explore their effectiveness against a range of bacterial and fungal pathogens, revealing promising avenues for the development of new therapeutic compounds.
Antibacterial Spectrum and Efficacy
The antibacterial potential of compounds structurally related to 2-(5-Methylthiophen-2-yl)pyrrolidine has been demonstrated, particularly when the thiophene (B33073) moiety is incorporated into larger molecular structures like quinolones. A series of N-substituted piperazinylquinolone derivatives were synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov
Notably, a ciprofloxacin (B1669076) derivative featuring an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue showed a significant enhancement in potency against staphylococci while retaining its effectiveness against Gram-negative bacteria. nih.gov The preliminary findings from this research indicated that many of the tested compounds exhibited antibacterial activity that was comparable or superior to their parent piperazinylquinolones against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov
Similarly, another study focused on N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. nih.gov Several of these compounds demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, that was comparable or better than reference drugs like ciprofloxacin, norfloxacin, and enoxacin. nih.gov
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
This table summarizes the antibacterial performance of quinolone derivatives incorporating a thiophene moiety against various bacterial strains.
| Compound Class | Key Structural Moiety | Target Bacteria | Observed Activity | Reference |
|---|---|---|---|---|
| Ciprofloxacin Derivative | N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] | Staphylococcus aureus, Staphylococcus epidermidis | Demonstrated significant improvement of potency against staphylococci, maintaining Gram-negative coverage. | nih.gov |
| Piperazinyl Quinolone Derivatives | N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis | Exhibited comparable or better activity against Gram-positive bacteria than reference drugs. | nih.gov |
| Pyrazoline Derivatives | 1-[2-(benzyloxy) phenyl]-5-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl | Gram-positive and Gram-negative bacteria | Showed promising antibacterial activity compared to gentamicin (B1671437) and tetracycline. | researchgate.net |
The mechanism of action for many potent antibacterial agents involves the inhibition of essential bacterial enzymes. mdpi.com DNA gyrase and topoisomerase IV, which are bacterial type IIA topoisomerases, are validated targets for antibacterial drugs because they are crucial for controlling DNA topology during replication. mdpi.comnih.gov The high degree of conservation in the ATP-binding pockets of these enzymes makes them attractive targets for the development of broad-spectrum inhibitors. nih.gov
The antibacterial activity of quinolone derivatives, such as those mentioned previously containing a thiophene moiety, is typically attributed to their ability to inhibit DNA gyrase and topoisomerase IV. mdpi.comals-journal.com These inhibitors can function competitively by interfering with ATP or DNA binding, or as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death. mdpi.com Research on various heterocyclic compounds, including pyrrolopyrimidines and aminocoumarins, has focused on optimizing their structure to achieve potent, dual-targeting inhibition of both Gyrase B (GyrB) and Topoisomerase IV (ParE). nih.govnih.gov The effectiveness of the thiophene-containing quinolones suggests they operate through this well-established mechanism of action. nih.govnih.gov
Antifungal Properties
The thiophene ring is a key scaffold in compounds exhibiting significant antifungal properties. nih.gov Thiophene derivatives have demonstrated efficacy against a variety of fungal pathogens, including species of Candida, which are responsible for a majority of invasive fungal infections. nih.gov
One study highlighted a 2-aminothiophene (2AT) derivative that showed antifungal activity against C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. nih.gov This compound was also effective in reducing the formation of biofilms, a critical factor in antifungal resistance. nih.gov Other research has shown that thiophene-based compounds can exhibit excellent activity against voriconazole-resistant C. albicans and that 5-phenylthiophene derivatives possess fungicidal activity against fluconazole-resistant strains. nih.gov The mechanism for some of these derivatives may involve the inhibition of enzymes related to ergosterol (B1671047) biosynthesis. nih.gov
Table 2: Antifungal Activity of Selected Thiophene and Pyrrolidine-2,5-dione Derivatives
This table presents the minimum inhibitory concentrations (MIC) of various derivatives against selected fungal species, highlighting their potential as antifungal agents.
| Compound ID/Class | Fungal Species | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione Derivative 5 | Selected bacterial and fungal species | 32–128 | researchgate.net |
| Pyrrolidine-2,5-dione Derivative 8 | Selected bacterial and fungal species | 16–256 | researchgate.net |
| Succinimide-maleimide Derivative 5a | Candida albicans | 0.125 (µM) | uobasrah.edu.iq |
| Succinimide-maleimide Derivative 5g | Candida albicans | 0.25 (µM) | uobasrah.edu.iq |
| 2-Aminothiophene (2AT) Derivative | C. albicans, C. glabrata, C. tropicalis, C. parapsilosis | Not specified, but showed significant efficacy. | nih.gov |
Antiviral Efficacy
While the pyrrolidine (B122466) and thiophene scaffolds are present in various compounds explored for antiviral properties, specific studies on the antiviral efficacy of this compound and its direct derivatives are not extensively detailed in the available research. mdpi.comnuph.edu.ua Studies on related heterocyclic systems have shown antiviral potential; for instance, certain 2,5-Diketopiperazine derivatives demonstrated activity against the H5N2 influenza virus, and some 1,3,4-oxadiazole (B1194373) derivatives were active against the tobacco mosaic virus (TMV). mdpi.comnih.gov However, a direct link to the this compound structure and its antiviral profile remains an area for further investigation.
Anticancer (Antiproliferative) Activity
The thiophene and pyrrolidine moieties are recognized as important pharmacophores in the design of novel anticancer agents. nih.govresearchgate.net Derivatives containing these rings have shown significant cytotoxic effects across various cancer cell lines, acting through mechanisms that can include cell cycle arrest and the induction of apoptosis. nih.govnih.gov
Cytotoxicity in Various Cancer Cell Lines
Derivatives of 2-(thiophen-2-yl) have demonstrated selective and potent cytotoxicity against human cancer cell lines. nih.gov In one study, newly synthesized (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives were tested against a panel of human tumor cells, showing selective cytotoxicity towards the HCT-116 colon cancer cell line. nih.gov The most active compounds exhibited IC₅₀ values in the low micromolar range and were found to induce cell cycle arrest at the S and G2/M phases. nih.gov
Another series of pyrrolidinone-hydrazone derivatives, including one with a 5-nitrothiophene moiety, was evaluated for anticancer activity. nih.gov The thiophene-containing compound proved to be the most active against all tested cell lines, which included melanoma (IGR39), prostate (PPC-1), triple-negative breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells, with EC₅₀ values ranging from 2.5 to 5.77 µM. nih.gov Furthermore, research into tetrahydrobenzo[b]thiophene derivatives identified a potent compound with broad-spectrum antitumor activity, which induced apoptosis and arrested the cell cycle in A549 lung cancer cells. nih.gov
Table 3: Cytotoxicity of Selected Thiophene-Pyrrolidine Related Derivatives in Cancer Cell Lines
This table details the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values of various derivatives against a range of human cancer cell lines, indicating their antiproliferative potential.
| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivative (4g) | HCT-116 | Colon | 7.1 ± 0.07 | nih.gov |
| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivative (4a) | HCT-116 | Colon | 10.5 ± 0.07 | nih.gov |
| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivative (4c) | HCT-116 | Colon | 11.9 ± 0.05 | nih.gov |
| Pyrrolidinone derivative with 5-nitrothiophene (13) | IGR39 | Melanoma | 2.50 ± 0.46 | nih.gov |
| Pyrrolidinone derivative with 5-nitrothiophene (13) | PPC-1 | Prostate | 3.63 ± 0.45 | nih.gov |
| Pyrrolidinone derivative with 5-nitrothiophene (13) | MDA-MB-231 | Breast (Triple-Negative) | 5.10 ± 0.80 | nih.gov |
| Pyrrolidinone derivative with 5-nitrothiophene (13) | Panc-1 | Pancreatic | 5.77 ± 0.80 | nih.gov |
| Succinimide-maleimide Derivative 5i | MCF-7 | Breast | 1.496 | uobasrah.edu.iq |
| Succinimide-maleimide Derivative 5l | MCF-7 | Breast | 1.831 | uobasrah.edu.iq |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | Lung | Identified as most potent, specific IC₅₀ not provided in abstract. | nih.gov |
Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
Derivatives of the pyrrolidine scaffold have been shown to exhibit anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, which halts the proliferation of cancer cells.
One study on a chalcone (B49325) derivative, known as 1C, demonstrated its ability to suppress the viability of both sensitive and cisplatin-resistant ovarian cancer cells. nih.gov The primary mechanisms identified were the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis. nih.gov These cellular events are closely linked to the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS leads to DNA damage and modulates the activity of key proteins involved in cell cycle progression and apoptosis, such as p21, PCNA, and the phosphorylation of Rb and Bad proteins. nih.gov Furthermore, the derivative was found to modulate the Akt, Erk1/2, and NF-κB signaling pathways, which are crucial for cell survival and proliferation. nih.gov The critical role of oxidative stress in this process was confirmed when the antioxidant N-acetylcysteine (NAC) was shown to suppress most of these effects. nih.govnih.gov
In a separate line of research, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were synthesized and evaluated for their potential as anticonvulsant agents. nih.govnih.gov The mechanism of action for the most promising of these compounds was determined to be a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.govnih.gov
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory potential of pyrrolidine derivatives has been well-documented. Certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects in the inflammatory phase of the formalin-induced tonic pain model in mice, indicating strong anti-inflammatory properties. mdpi.com
The mechanisms behind these effects often involve the inhibition of key inflammatory enzymes. For instance, a pivalate-based Michael product containing a pyrrolidine ring, known as MAK01, was shown to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes in vitro. mdpi.com These enzymes are crucial in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov The inhibitory activity of MAK01 was confirmed in vivo, where it produced a significant reduction in carrageenan-induced paw edema in mice. mdpi.com
Polyphenolic compounds, in general, exert their anti-inflammatory and immunomodulatory effects through various mechanisms. nih.gov They can suppress the expression of toll-like receptors and pro-inflammatory genes, inactivate the NF-κB signaling pathway, and modulate the mitogen-activated protein kinase (MAPK) pathway. nih.gov Their ability to inhibit enzymes like phospholipase A2 (PLA2), COX, and LOX contributes significantly to their anti-inflammatory properties. nih.gov
Enzyme Inhibitory Activities
Cholinesterase Inhibition
Derivatives containing the pyrrolidine scaffold have emerged as potent inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. researchgate.netnih.gov
A series of novel dispiro pyrrolidine derivatives were found to exhibit better inhibitory activity against BChE compared to AChE. researchgate.net Kinetic studies revealed that the most promising compound from this series acts as a mixed-mode inhibitor, capable of binding to both the active and allosteric sites of the enzyme. researchgate.net Similarly, another study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] identified compounds with significant inhibitory properties against both AChE and BChE, with some showing higher selectivity for AChE. nih.gov
Furthermore, research into caffeine-pyrrolidine hybrids has demonstrated their capacity to inhibit AChE. sciforum.net The potency of these hybrids was found to be influenced by the length of the linker chain connecting the caffeine (B1668208) and pyrrolidine fragments. sciforum.net
| Compound Class | Target Enzyme | IC₅₀ Value | Source |
| Dispiro Pyrrolidine (7b) | Butyrylcholinesterase (BChE) | 12.78 ± 1.52 μM | researchgate.net |
| Theobromine-C7-DEA | Acetylcholinesterase (AChE) | 0.188 µM | sciforum.net |
| AZO-C7-DEA | Acetylcholinesterase (AChE) | 1.1 µM | sciforum.net |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous enzymes involved in numerous physiological and pathological processes, including pH regulation, ion exchange, and biosynthetic reactions. nih.gov While direct studies on this compound derivatives as CA inhibitors are limited, research on other heterocyclic compounds provides insight into this area. For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The presence of a benzenesulfonamide (B165840) group is considered essential for CA inhibition. nih.gov
Metal complexes of sulfonamides have also been investigated as potent CA inhibitors, with some demonstrating the ability to lower intraocular pressure, an effect attributed to CA inhibition in ocular tissues. nih.gov
| Compound Series | Target Enzyme | Kᵢ Range (nM) | Reference Compound | Kᵢ (nM) | Source |
| Pyrazoline Benzenesulfonamides | hCA I | 316.7 - 533.1 | Acetazolamide | 278.8 | nih.gov |
| Pyrazoline Benzenesulfonamides | hCA II | 412.5 - 624.6 | Acetazolamide | 293.4 | nih.gov |
Glycosidase and Aldose Reductase Inhibition
The inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. nih.govnih.gov The pyrrolidine scaffold is a key structural feature in the development of such inhibitors. nih.gov
A study focused on pyrrolidine-2,5-dione derivatives identified compounds with moderate to good α-glucosidase inhibitory activity. nih.gov In the same study, hybrid molecules combining thiazolidine-2,4-dione and dihydropyrimidine (B8664642) showed excellent inhibitory activities, with the most active compound displaying an IC₅₀ value in the low micromolar range. nih.gov
| Compound Series | Target Enzyme | Most Active Compound | IC₅₀ Value | Source |
| Pyrrolidine-2,5-dione | α-Glucosidase | Compound 11o | 28.3 ± 0.28 µM | nih.gov |
| Thiazolidine-2,4-dione Hybrids | α-Glucosidase | Compound 22a | 0.98 ± 0.008 µM | nih.gov |
Information specifically on aldose reductase inhibition by this compound derivatives was not found in the provided search results.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Inhibition of dipeptidyl peptidase-4 (DPP-4) is an established treatment for type 2 diabetes. nih.govnih.gov DPP-4 inhibitors, known as gliptins, work by preventing the breakdown of incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1), which in turn increases insulin (B600854) secretion and reduces glucagon (B607659) secretion. nih.gov Several approved DPP-4 inhibitors, such as vildagliptin (B1682220) and saxagliptin, are pyrrolidine derivatives. nih.gov These drugs are administered orally and have demonstrated effectiveness in improving metabolic control in patients with type 2 diabetes. nih.govnih.gov Research has also identified specific non-competitive inhibitors of DPP-4, such as DPP-4-IN-15, which contains a pyrrolidine moiety in its broader chemical structure. medchemexpress.com
| Compound | Target Enzyme | IC₅₀ Value | Source |
| DPP-4-IN-15 | Dipeptidyl Peptidase-4 (DPP-4) | 8.24 µM | medchemexpress.com |
Autotaxin Enzyme Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for synthesizing the signaling lipid lysophosphatidic acid (LPA). mdpi.comnih.gov The ATX-LPA signaling axis is a key player in various physiological and pathological processes, including cell proliferation, migration, and inflammation. mdpi.commdpi.com Dysregulation of this pathway has been implicated in conditions such as fibrosis, cancer, and chronic inflammation. mdpi.comnih.gov Consequently, inhibiting the ATX enzyme to control LPA production is an attractive therapeutic strategy. nih.gov
Inhibitors of autotaxin are often designed to interact with the enzyme's active site, which contains zinc ions crucial for its catalytic activity. mdpi.com Compounds like PF-8380 and BI-2545 have been developed as potent ATX inhibitors, demonstrating significant reduction of LPA levels in vivo. mdpi.commdpi.comnih.gov While specific research on this compound derivatives as autotaxin inhibitors is not extensively detailed in the available literature, the development of novel heterocyclic compounds for this target is an active area of research. For instance, the inhibitor BBT-877 has shown promise in preclinical models of lung fibrosis and has advanced to clinical studies. nih.gov The general approach involves creating molecules with a "head" group that chelates the zinc ions in the ATX active site and a hydrophobic "tail" that forms interactions with nearby residues. mdpi.com
Table 1: Examples of Investigated Autotaxin (ATX) Inhibitors
| Compound | Target | Reported Activity/Significance | Reference |
|---|---|---|---|
| PF-8380 | Autotaxin (ATX) | Potent inhibitor, reduces plasma ATX activity by up to 95% at an oral dose of 100 mg/kg. IC50 = 1.7 nM (LPC assay). | mdpi.com |
| BI-2545 | Autotaxin (ATX) | Single-digit nanomolar inhibitor, reduces plasma LPA species up to 90% in vivo. | nih.gov |
| BBT-877 | Autotaxin (ATX) | Selective and potent ATX inhibitor in clinical development for idiopathic pulmonary fibrosis. | nih.gov |
| L-histidine | Autotaxin (ATX) | Inhibits ATX through a non-competitive mechanism involving zinc chelation. | mdpi.com |
Exploration of Other Pharmacological Activities
Derivatives incorporating the thiophene and pyrrolidine scaffolds are recognized for a wide spectrum of biological activities. mdpi.comnih.gov The combination of these two heterocyclic rings, as seen in 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, has been explored for various therapeutic applications, yielding compounds with notable potency. nih.govmdpi.com
Anthelmintic, Antidiabetic, and Antioxidant Activities: The pyrrolidine core is a versatile scaffold for designing novel therapeutic agents. nih.gov In the context of diabetes, pyrrolidine derivatives have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.govnih.gov Certain derivatives have demonstrated significant inhibitory potential, with activity influenced by the nature of substitutions on the pyrrolidine ring. nih.gov For example, spiropyrrolidine derivatives have been identified as potent α-amylase inhibitors with IC50 values comparable to the standard drug acarbose. nih.gov Additionally, the antioxidant properties of thiophene and its derivatives are well-documented. nih.govmdpi.com These compounds act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress implicated in numerous diseases. nih.gov The antioxidant capacity can be measured through assays like DPPH radical scavenging. mdpi.comresearchgate.net
Antiparkinsonian, Anti-anxiety, Antimalarial, and Antidepressant Activities: The thiophene-pyrrolidine framework is also prominent in the development of agents targeting the central nervous system (CNS). Derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have been designed as hybrid molecules of the known drugs ethosuximide and tiagabine, exhibiting anticonvulsant and antinociceptive (analgesic) properties. nih.govmdpi.com Beyond anticonvulsant effects, the parent drug tiagabine is also known to possess anxiolytic and antidepressant potential. nih.gov Research into novel thiophene derivatives has yielded compounds with significant anti-anxiety and antidepressant-like activities in preclinical models. nih.govunav.edunih.gov Furthermore, various pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing high potency against chloroquine-resistant strains. nih.gov The antiparkinsonian potential of certain pyridine (B92270) and pyrazoline derivatives has also been noted, with some compounds showing efficacy comparable to the reference drug Benzatropine. scribd.com
Table 2: Summary of Diverse Pharmacological Activities of Thiophene and Pyrrolidine Derivatives
| Pharmacological Activity | Compound/Derivative Class | Key Research Finding | Reference |
|---|---|---|---|
| Anthelmintic | Thiophene-based compounds | While not detailed, thiophene derivatives are known for broad biological activities, including against various pathogens. | nih.gov |
| Antidiabetic | Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | Demonstrated good α-amylase inhibition with IC50 values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µM. | nih.gov |
| Antioxidant | 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | Showed high antiperoxyradical capacity (5.82 relative to Trolox). | mdpi.com |
| Antiparkinsonian | Pyridine and Pyrazoline derivatives | Compounds 8 and 12 showed high potency comparable to the reference drug Benzatropine. | scribd.com |
| Anti-anxiety | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | The parent structure is related to tiagabine, which exhibits anxiolytic potency. | nih.gov |
| Antimalarial | 1-Aryl-3-arylamin-propan-1-ol derivatives (pyrrolidine series) | Five compounds inhibited 50% of P. falciparum growth at doses ≤10 μM. | nih.gov |
| Antidepressant | 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) | Reduced immobility time by 55.33% in the forced swim test at a 40 mg/kg dose. | nih.gov |
| Antidepressant | Benzo[b]thiophene derivative (9c) | Showed significant antidepressant activity after acute administration (10 mg/kg) in the forced swim test. | unav.edu |
Structure Activity Relationship Sar and Pharmacophore Analysis of 2 5 Methylthiophen 2 Yl Pyrrolidine Analogs
Identification of Key Structural Features for Biological Activity
The biological activity of 2-(5-methylthiophen-2-yl)pyrrolidine analogs is dictated by the interplay of its core components: the pyrrolidine (B122466) ring, the thiophene (B33073) moiety, and any linking groups or terminal substituents. nih.govmdpi.com The spatial arrangement and electronic properties of substituents on these core structures can dramatically influence pharmacological efficacy. nih.gov
The pyrrolidine ring is a versatile scaffold in drug design, partly due to the non-planarity of the ring, which allows for three-dimensional exploration of the pharmacophore space. nih.gov Substitutions on this ring, particularly in derivatives like pyrrolidine-2,5-diones, are critical for activity.
In a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives developed as potential antiseizure agents, modifications at position 3 of the pyrrolidine-2,5-dione core were found to be pivotal. The introduction of a benzo[b]thiophen-2-yl moiety at this position yielded compounds with promising anticonvulsant properties. mdpi.com Further studies on related pyrrolidine-2,5-diones showed that substituting the thiophene ring with an unsubstituted phenyl moiety did not improve, and in some cases diminished, the pharmacological activity, highlighting the specific favorable interaction of the thiophene group. nih.gov
Research on other pyrrolidine derivatives has shown that substitutions at various positions can significantly impact potency. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring offered better in vitro potency. nih.gov This indicates that the electronic nature and size of the substituent at this position are key determinants of biological interaction.
Table 1: Influence of Pyrrolidine Ring Substitution on Antiseizure Activity
| Compound ID | Pyrrolidine Core | Substitution at Position 3 | Key Activity Finding |
|---|---|---|---|
| Compound A | Pyrrolidine-2,5-dione | Thiophene | Effective in MES (ED₅₀ of 62.1 mg/kg) and 6 Hz (ED₅₀ of 75.6 mg/kg) seizure models. mdpi.com |
| Compound 33 | Pyrrolidine-2,5-dione | Benzo[b]thiophen-2-yl | Potent antiseizure properties: ED₅₀ (MES) = 27.4 mg/kg and ED₅₀ (6 Hz) = 30.8 mg/kg. mdpi.com |
Note: MES = Maximal Electroshock Seizure test.
The thiophene ring is a crucial pharmacophoric element in this class of compounds. Its substitution pattern significantly modulates biological activity. Generally, thiophene-containing derivatives have demonstrated better activity profiles compared to their phenyl ring counterparts in various studies. nih.gov
In the context of this compound, the methyl group at the 5-position of the thiophene ring is a key feature. While direct SAR studies on the variation of this specific methyl group are limited in the provided sources, the substitution pattern on the thiophene ring in related analogs is known to be important. For instance, in a study of 2-(thiophen-2-yl)acetic acid derivatives, various substitutions on the thiophene ring were explored to develop mPGES-1 inhibitors. nih.gov
Theoretical studies on the reaction of substituted thiophenes with pyrrolidine indicate that electron-withdrawing groups on the thiophene ring influence its reactivity. nih.govnih.gov This underlying chemical reactivity can translate to differences in how these analogs interact with biological targets. The position of substitution is also critical; for example, 3-thiophene and 2-thiophene substituents on a pyrrolidine amide core showed similar potency, but replacing a specific phenyl group with a 2-thiophene resulted in a significant loss of binding affinity, demonstrating the nuanced role of substitution patterns. nih.gov
The linker connecting the core scaffold to a terminal group and the nature of that terminal group are fundamental to the SAR of these analogs. In many biologically active pyrrolidine-2,5-dione derivatives, a linker, often an alkyl chain, connects the nitrogen of the pyrrolidine ring to a terminal arylpiperazine moiety. mdpi.com The length and flexibility of this linker are critical. For pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, conformationally flexible linkers increased inhibitory potency. nih.gov
The terminal groups themselves play a significant role. In the development of antiseizure agents, terminal groups on a phenylpiperazine moiety such as CF₃, OCF₃, and SCF₃ were found to be favorable for activity. mdpi.com For thiophene amide derivatives designed to interact with the multi-drug resistance protein 2 (MRP2/ABCC2), polar amide or sulfonamide linkers were found to be essential for recognition by the transporter, whereas non-polar aliphatic linkers were ineffective. nih.gov This highlights that the linker is not merely a spacer but an active contributor to the pharmacophore through its polarity and hydrogen bonding capacity.
Table 2: Effect of Linker and Terminal Groups on Biological Activity
| Compound Class | Linker Type | Terminal Group | Impact on Activity |
|---|---|---|---|
| Pyrrolidine Amides (NAAA Inhibitors) | Conformationally flexible | Phenyl | Increased inhibitory potency. nih.gov |
| Pyrrolidine-2,5-diones (Antiseizure) | Alkyl chain | Phenylpiperazine with CF₃, OCF₃ | Favorable for antiseizure activity. mdpi.com |
| Thiophene Amides (MRP2/ABCC2 Recognition) | Polar (Amide, Sulfonamide) | Varied | Essential for transporter recognition. nih.gov |
Stereochemical Aspects of Structure-Activity Relationships
Stereochemistry is a defining factor in the biological activity of pyrrolidine derivatives due to the chiral centers that can exist on the five-membered ring. nih.gov The spatial orientation of substituents can lead to vastly different biological profiles, as enantiomers and diastereomers often exhibit different binding modes and affinities for their protein targets. nih.govnih.gov
The puckering of the pyrrolidine ring can be controlled by the stereoelectronic factors of its substituents, which in turn influences its pharmacological efficacy. nih.gov For instance, in the case of proline, a close structural relative, substituents at the C-4 position dictate whether the ring adopts a Cγ-exo or -endo conformation. This conformational locking is a key strategy in drug design. nih.gov
While specific stereochemical SAR studies for this compound were not detailed in the search results, the principle is broadly applicable. In studies of other chiral compounds, it is common for one stereoisomer to be significantly more active than others. nih.gov Therefore, the stereochemistry at the C-2 position of the pyrrolidine ring, where the 5-methylthiophen-2-yl group is attached, is expected to be a critical determinant of biological activity. The synthesis of optically pure pyrrolidine derivatives is a major focus in medicinal chemistry to access the most active stereoisomers. mdpi.com
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for this compound analogs would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. mdpi.comnih.gov
Based on the SAR data, a hypothetical pharmacophore model for these analogs could include:
A hydrophobic/aromatic feature corresponding to the thiophene ring.
An additional hydrophobic feature for the methyl group on the thiophene.
A hydrogen bond donor/acceptor feature associated with the nitrogen atom of the pyrrolidine ring. nih.gov
Specific spatial locations for substituents on the pyrrolidine ring that enhance activity.
Features representing the linker and terminal groups, defining required properties such as polarity and hydrophobicity.
Such models are invaluable tools for virtual screening of large compound libraries to identify new potential hits and for guiding the rational design of novel, more potent analogs by ensuring new designs fit the established pharmacophore. mdpi.comnih.gov
Correlation of Physicochemical Properties (e.g., Lipophilicity) with Biological Activity
In the context of this compound analogs, SAR studies have shown that lipophilicity can significantly influence potency. For pyrrolidine amide derivatives, small, lipophilic substituents on the terminal phenyl ring were found to be preferable for optimal potency as NAAA inhibitors. nih.gov In the design of antiseizure 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, maintaining an optimal lipophilicity is a key aspect of the design strategy to ensure blood-brain barrier penetration. mdpi.com
However, the relationship is not always linear; an optimal range of lipophilicity often exists for a given biological target. Too high a lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding. The pyrrolidine ring itself has a lower LogP value compared to more aromatic systems, which can be advantageous in achieving a balanced physicochemical profile. nih.gov
Table 3: Physicochemical Properties and Their Influence
| Property | Influence on Biological Activity | Example |
|---|---|---|
| Lipophilicity (log P) | Affects membrane penetration, solubility, and target binding. researchgate.net | Small, lipophilic substituents were preferable for optimal potency in NAAA inhibitors. nih.gov |
| Polar Surface Area (PSA) | Influences membrane permeability and aqueous solubility. | The nitrogen in the pyrrolidine ring contributes to its PSA. nih.gov |
Future Directions and Translational Research for Pyrrolidine Methylthiophene Compounds
Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
The future of pyrrolidine-methylthiophene drug development hinges on the rational design and synthesis of next-generation analogues. A primary strategy is molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule to enhance efficacy and potentially reduce side effects. nih.gov For instance, research on related compounds has successfully merged the pyrrolidine-2,5-dione core, found in the antiepileptic drug ethosuximide (B1671622), with a thiophene (B33073) ring, a key component of the anticonvulsant tiagabine (B1662831). nih.govnih.gov This approach aims to create hybrid molecules with a broader spectrum of activity.
Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to optimize interactions with biological targets. researchgate.net Future design strategies will likely focus on:
Substituent Modification: Systematically altering substituents on both the pyrrolidine (B122466) and thiophene rings to improve target affinity, selectivity, and pharmacokinetic properties.
Conformational Constraint: Introducing conformational rigidity or flexibility into the molecular scaffold to lock in a bioactive conformation, thereby increasing potency.
These efforts are supported by computational modeling and structure-based drug design, which can predict binding modes and guide the synthesis of compounds with a higher probability of success. nih.gov
Table 1: Strategies for Analogue Design
| Strategy | Rationale | Example Application |
|---|---|---|
| Molecular Hybridization | Combine pharmacophores from different drugs to create a single molecule with multi-target activity or enhanced efficacy. nih.gov | Fusing a pyrrolidine-2,5-dione moiety with a thiophene ring to target multiple pathways in epilepsy. nih.govnih.gov |
| Structure-Activity Relationship (SAR) Guided Optimization | Systematically modify a lead compound to identify key structural features responsible for biological activity. researchgate.net | Altering aryl carboxamide fragments on a pyrrolidine scaffold to enhance D3 receptor affinity and selectivity. mdpi.com |
| Stereochemical Analysis | Investigate different enantiomers and diastereomers to find the most active and selective isomer for a specific target. researchgate.net | Synthesizing enantiomerically pure pyrrolidine derivatives to improve target binding and biological profile. nih.gov |
| Diversity-Oriented Synthesis (DOS) | Create a library of structurally diverse molecules from a common starting material to explore a wider chemical space. mdpi.com | Using aminodimethoxyacetophenones as building blocks to generate diverse natural product analogs like flavones and coumarins. mdpi.com |
Advanced In Vitro and In Vivo Pharmacological Evaluation
To translate promising analogues into viable drug candidates, a rigorous and tiered pharmacological evaluation is essential. This process involves a suite of advanced in vitro and in vivo assays to characterize the compound's activity, mechanism, and drug-like properties.
In Vitro Evaluation: Initial screening involves cell-based and biochemical assays to confirm target engagement and functional activity. For anticonvulsant potential, this includes radioligand binding assays to assess interaction with neuronal voltage-sensitive sodium and calcium channels. nih.govnih.gov Cellular viability assays, such as the MTT assay, are critical for identifying potential cytotoxicity in relevant cell lines (e.g., human neuroblastoma SH-SY5Y for neurotoxicity and liver hepatocellular carcinoma HepG2 for hepatotoxicity). nih.govmdpi.com
In Vivo Pharmacological Models: Compounds that demonstrate promising in vitro profiles advance to in vivo testing in established animal models of disease. For epilepsy, these include the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz seizure tests, which represent different seizure types and mechanisms. nih.govnih.gov For analgesic activity, models such as the formalin test and oxaliplatin-induced neuropathic pain are used to evaluate efficacy against inflammatory and neuropathic pain, respectively. nih.govmdpi.com
Table 2: Selected Pharmacological Evaluation Models for Pyrrolidine-Thiophene Compounds
| Evaluation Type | Model/Assay | Purpose | Key Findings for Analogs |
|---|---|---|---|
| In Vivo Anticonvulsant | Maximal Electroshock (MES) Test | Models generalized tonic-clonic seizures. nih.gov | A lead compound showed a potent ED₅₀ of 27.4 mg/kg. mdpi.com |
| In Vivo Anticonvulsant | 6 Hz Seizure Test | Models psychomotor seizures resistant to some drugs. nih.gov | A lead compound demonstrated an ED₅₀ of 30.8 mg/kg. mdpi.com |
| In Vivo Analgesic | Formalin Test | Assesses efficacy against both neurogenic and inflammatory pain. mdpi.com | A lead compound significantly reduced pain at a dose of 45 mg/kg. mdpi.com |
| In Vitro Mechanistic | Ion Channel Binding Assays | Determines interaction with targets like sodium and calcium channels. nih.gov | A promising compound showed moderate but balanced inhibition of both Na⁺ and Ca²⁺ channels. nih.govnih.gov |
| In Vitro Safety | MTT Assay (HepG2 cells) | Evaluates potential for liver toxicity. nih.gov | Lead compounds showed no hepatocytotoxicity at concentrations up to 100 µM. nih.govmdpi.com |
Exploration of Novel Therapeutic Targets and Disease Applications
The structural versatility of the pyrrolidine scaffold suggests that its derivatives could be active against a wide range of biological targets beyond their initial application. nih.govresearchgate.net Future research will focus on screening pyrrolidine-methylthiophene compounds against new targets to uncover novel therapeutic uses.
Potential new applications and targets include:
Metabolic and Endocrine Disorders: Pyrrolidine derivatives have been identified as potent full agonists of the ghrelin receptor, indicating potential for treating conditions like muscle atrophy and cachexia. nih.gov
Autoimmune Diseases: Structure-based design has led to the development of pyrrolidine-2,5-diones as inhibitors of Tumor Necrosis Factor-α (TNF-α), a key target in rheumatoid arthritis and other autoimmune conditions. nih.gov
Oncology: Certain pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis. nih.gov Thiophene-based compounds have also been investigated for their cytotoxic activity against breast cancer cell lines. semanticscholar.org
Neuropsychiatric Disorders: The D3 receptor, implicated in neuropsychiatric and substance use disorders, has been successfully targeted by novel pyrrolidine-based antagonists. mdpi.com
This exploration requires broad-based screening initiatives and a willingness to test compounds in diverse biological assays, moving beyond their primary therapeutic indication.
Development of Robust Synthetic Pathways for Scalable Production
For a drug candidate to be viable, its synthesis must be efficient, cost-effective, and scalable from laboratory milligrams to commercial-scale kilograms. Future research must focus on developing robust synthetic pathways for lead pyrrolidine-methylthiophene compounds. This involves moving beyond initial discovery routes to processes suitable for industrial production. nih.gov
Key objectives in synthetic pathway development include:
Minimizing the number of synthetic steps.
Using low-cost, readily available starting materials.
Ensuring stereochemical control to produce the desired isomer in high purity. nih.gov
Designing processes that are safe and environmentally sustainable.
Strategies such as Diversity-Oriented Synthesis (DOS) can be employed not only for discovery but also to establish efficient routes to a variety of analogues from a common intermediate. mdpi.com The development of stereoselective synthesis methods is particularly crucial, as the biological activity of pyrrolidine derivatives is often dependent on their specific 3D structure. nih.gov
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Modern drug discovery benefits immensely from the integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgresearchgate.net These technologies provide a global snapshot of the molecular changes within a biological system in response to a drug, offering deep mechanistic insights that are often missed by traditional targeted assays. nih.gov
A multi-omics approach can:
Identify On- and Off-Target Effects: By analyzing changes across the transcriptome, proteome, and metabolome, researchers can build a comprehensive picture of a compound's mechanism of action. researchgate.net
Discover Biomarkers: Omics data can reveal biomarkers that correlate with drug response, which can be invaluable for patient selection in future clinical trials.
Uncover Novel Pathways: This integrated approach can highlight unexpected biological pathways affected by the compound, potentially suggesting new therapeutic applications. mdpi.com
Future studies on pyrrolidine-methylthiophene compounds should incorporate multi-omics analysis to move beyond simple target engagement and understand the full network of interactions that drive their therapeutic effects. This approach is superior to single-omics studies for detecting responses at the regulatory pathway level. researchgate.net
Collaborative Efforts in Drug Discovery and Development Initiatives
The path from a promising molecule to an approved drug is long, complex, and expensive. Collaborative efforts are increasingly vital to success. Future development of pyrrolidine-methylthiophene compounds will likely rely on partnerships between academic institutions, biotechnology companies, and contract research organizations (CROs). collaborativedrug.com
These collaborations create a synergistic ecosystem where:
Academia provides fundamental research and discovery of novel targets and molecules.
Biotechnology Companies (e.g., Mironid) drive the drug discovery programs, securing funding and managing project progression. collaborativedrug.com
Contract Research Organizations (CROs) provide specialized services in chemistry, biology, and DMPK (drug metabolism and pharmacokinetics), allowing for a flexible and distributed research model. collaborativedrug.com
Public-private partnerships, such as those funded by government bodies like Innovate UK, can provide crucial co-funding to de-risk and accelerate early-stage drug discovery projects. collaborativedrug.com Managing these distributed research operations requires robust informatics technology to ensure unified data collection and seamless collaboration between teams in different locations. collaborativedrug.com
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(5-Methylthiophen-2-yl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling thiophene derivatives with pyrrolidine precursors. For example, hydrazine-mediated condensation (as seen in Scheme 2 of ) can be adapted by substituting reagents to introduce the 5-methylthiophen-2-yl group. Optimization may include varying solvents (e.g., dichloromethane for inert conditions, as in ), temperature (room temperature vs. reflux), and catalysts (e.g., palladium complexes, as in ). Yield improvements often require iterative purification via column chromatography or recrystallization ( ). Reaction monitoring via TLC or HPLC is critical to identify intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR to verify thiophene-proton environments (δ 6.5–7.5 ppm for aromatic protons) and pyrrolidine ring conformation (δ 1.5–3.5 ppm for CH groups). HSQC or COSY can resolve overlapping signals.
- X-ray Crystallography : Use SHELX software ( ) to refine crystal structures. For example, monoclinic systems (P21/c space group, as in ) require careful handling of unit cell parameters (a, b, c, β) and Z-values. Compare bond lengths/angles with similar thiophene-pyrrolidine complexes to validate geometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (EN 374 standard) and flame-retardant lab coats ( ). Use fume hoods to avoid inhalation.
- Spill Management : Collect spills using non-sparking tools, avoiding dust generation (). Store waste in sealed containers labeled with CAS-specific codes ().
- Emergency Response : For skin contact, rinse immediately with water; consult SDS for antidotes (e.g., ) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps to predict electron-donating/accepting behavior. For example, the thiophene moiety’s sulfur atom may act as a ligand in palladium complexes (). Software like Gaussian or ORCA can optimize geometries using crystallographic data (bond lengths from ) and simulate IR/Raman spectra for experimental validation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between expected and observed NMR signals may arise from tautomerism or steric effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine).
- Isotopic Labeling : Use -labeled analogs to clarify nitrogen environments.
- Cross-Validation : Compare with structurally characterized analogs (e.g., ’s pyrrolidine derivatives) .
Q. How does the steric and electronic profile of this compound influence its role in catalytic systems?
- Methodological Answer : The methyl group on thiophene increases steric bulk, potentially hindering substrate access in catalysis. Cyclic voltammetry can assess redox activity of the thiophene ring, while XPS (X-ray Photoelectron Spectroscopy) quantifies sulfur’s electron density. Compare catalytic efficiency with unsubstituted analogs (e.g., ’s chloromethyl-pyrrolidine derivatives) to isolate electronic effects .
Q. What chromatographic techniques ensure high purity (>95%) of this compound for biological assays?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min). Monitor at 254 nm for aromatic absorption.
- GC-MS : Confirm absence of volatile byproducts (e.g., unreacted thiophene precursors).
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., CHNS requires C 65.52%, H 7.10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
